Morin
Overview
Description
. It is a member of the flavonol subclass of flavonoids, which are known for their phenylbenzopyran structure. Morin exhibits a wide range of therapeutic effects, including antioxidant, anticancer, anti-inflammatory, and cardiovascular protection activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morin can be synthesized through various methods. One common method involves the extraction from plant sources such as Psidium guajava leaves using hydroalcoholic solutions followed by purification using medium-pressure liquid chromatography (MPLC) . Another method involves the preparation of this compound-loaded solid lipid nanoparticles using a solvent emulsification/diffusion method with lipids like Compritol® 888 ATO or Phospholipon® 80H .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes such as MPLC and high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Morin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted this compound derivatives depending on the reagents used
Scientific Research Applications
Morin has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its interactions with DNA and proteins, and its effects on cellular processes.
Mechanism of Action
Comparison with Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
- Fisetin
Morin’s unique combination of hydroxyl groups and its specific interactions with molecular targets make it a distinct and valuable compound in scientific research and therapeutic applications.
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOLAZRVSSWPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022398 | |
Record name | Morin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid | |
Record name | Morin | |
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URL | https://haz-map.com/Agents/9933 | |
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Record name | Morin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
480-16-0, 654055-01-3 | |
Record name | Morin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Morin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480160 | |
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Record name | Morin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16770 | |
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Record name | morin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19801 | |
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Record name | 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |
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Record name | Morin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3,4',5,7-pentahydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.858 | |
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Record name | 2',3,4',5,7-Pentahydroxyflavone | |
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Record name | MORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NFQ3F76WR | |
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Record name | Morin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
303 - 304 °C | |
Record name | Morin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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